Synaptamide - 162758-94-3

Synaptamide

Catalog Number: EVT-253751
CAS Number: 162758-94-3
Molecular Formula: C24H37NO2
Molecular Weight: 371.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Synaptamide (N-Docosahexaenoylethanolamine) is an endogenous lipid mediator synthesized from docosahexaenoic acid (DHA) in the brain. [, , ] DHA, an omega-3 long-chain fatty acid, is the primary structural lipid component of the brain and plays an important role in neuronal survival and maturation. [] Synaptamide shares a structural resemblance with anandamide, a well-known endocannabinoid. [] Studies have shown that synaptamide possesses numerous beneficial properties, including neurogenic, synaptogenic, neuroprotective, and anti-inflammatory effects. [, , , , , , , , ] These effects underscore its potential significance in promoting brain health and addressing various neurological conditions.

Source and Classification

Synaptamide is synthesized primarily in the brain from DHA through a series of enzymatic reactions involving N-acyl phosphatidylethanolamine-phospholipase D (NAPE-PLD). This synthesis pathway highlights its classification within the family of N-acyl ethanolamines, which are important signaling molecules in the central nervous system. The presence of synaptamide has been confirmed in various brain regions, indicating its significance in neurological processes .

Synthesis Analysis

The biosynthesis of synaptamide involves the hydrolysis of N-docosahexaenoylphosphatidylethanolamine (NDoPE) by NAPE-PLD. The process can be summarized as follows:

  1. Substrate Preparation: Neuronal cells are incubated with unesterified DHA or DHA-lysoPC (lysophosphatidylcholine) to facilitate incorporation into NDoPE.
  2. Enzymatic Hydrolysis: The enzyme NAPE-PLD catalyzes the conversion of NDoPE into synaptamide. Studies indicate that this process is relatively inefficient; only about 1% of newly synthesized NDoPE is converted into synaptamide under typical conditions .
  3. Incubation Conditions: Optimal synthesis occurs at 37 °C over a 24-hour incubation period, with varying concentrations of DHA influencing the yield of synaptamide .

The synthesis parameters highlight the intricate balance between substrate availability and enzymatic activity in producing synaptamide.

Molecular Structure Analysis

Synaptamide has a molecular formula of C22H37NO2, with a molecular weight of approximately 351.54 g/mol. Its structure features:

  • Long Hydrocarbon Chain: The presence of a 22-carbon chain derived from DHA contributes to its lipophilicity and biological activity.
  • Amine Group: The ethanolamine moiety allows for interactions with various receptors.
  • Double Bonds: The unsaturation in the hydrocarbon chain plays a crucial role in its biochemical properties.

The structural similarity to anandamide suggests that synaptamide may engage similar receptor systems, particularly G-protein coupled receptors involved in cannabinoid signaling .

Chemical Reactions Analysis

Synaptamide participates in several biochemical reactions:

  1. Hydrolysis: As mentioned earlier, it is produced from NDoPE through hydrolysis mediated by NAPE-PLD.
  2. Metabolism: Synaptamide can be further metabolized into various hydroxylated derivatives, such as 17-hydroxy-docosahexaenoylethanolamine, which have distinct biological activities .
  3. Receptor Binding: It binds to specific receptors like GPR110 (ADGRF1), triggering intracellular signaling cascades such as cAMP production and subsequent activation of protein kinase A pathways .

These reactions underscore its role as a signaling molecule within the central nervous system.

Mechanism of Action

Synaptamide's mechanism of action primarily involves its interaction with GPR110, a G-protein coupled receptor. Upon binding:

  • Signal Transduction: Activation of GPR110 leads to increased levels of cyclic adenosine monophosphate (cAMP), which subsequently activates protein kinase A pathways.
  • Neurogenic Effects: This signaling cascade promotes neurogenesis and synaptic plasticity, contributing to neuronal growth and repair processes .
  • Neuroinflammatory Modulation: Synaptamide has been shown to inhibit pro-inflammatory pathways, such as those mediated by nuclear factor kappa B (NF-κB), suggesting a protective role against neuroinflammation .

These mechanisms illustrate synaptamide's potential therapeutic applications in neurodegenerative conditions.

Physical and Chemical Properties Analysis

Synaptamide exhibits several notable physical and chemical properties:

  • Solubility: It is lipophilic due to its long hydrocarbon chain, allowing it to easily integrate into cellular membranes.
  • Stability: Synaptamide is relatively stable under physiological conditions but can undergo enzymatic degradation.
  • Biological Activity: Its potency as a signaling molecule is evident at low nanomolar concentrations, highlighting its effectiveness in eliciting biological responses .

These properties contribute to its functionality within biological systems.

Applications

Synaptamide has several promising scientific applications:

  1. Neuroprotection: Research indicates that synaptamide can protect against neuronal damage in models of traumatic brain injury by enhancing neuronal survival and reducing inflammation .
  2. Neurogenesis Promotion: Its ability to stimulate neurogenesis makes it a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
  3. Modulation of Synaptic Plasticity: By promoting synaptogenesis and neuritogenesis, synaptamide may enhance cognitive functions and memory formation .
Structural and Functional Analogues to Endocannabinoid Systems

Comparative Analysis with Anandamide: Structural Homology and Functional Divergence

Synaptamide (N-docosahexaenoylethanolamine, DHEA) shares core structural elements with the prototypical endocannabinoid anandamide (AEA). Both compounds feature:

  • An ethanolamide head group
  • A polyunsaturated fatty acid chain
  • An amide linkage connecting these moieties [1] [3]

Despite these similarities, subtle structural variations drive profound functional differences:

  • Fatty Acid Chain: Anandamide incorporates a 20-carbon arachidonoyl chain (20:4n-6) with four cis-double bonds, while synaptamide contains a 22-carbon docosahexaenoyl chain (22:6n-3) with six cis-double bonds [1] [8]
  • Three-Dimensional Conformation: The extended chain length and additional double bonds in synaptamide create a more curved molecular architecture compared to anandamide’s relatively linear conformation [1]

Functionally, these structural distinctions translate to divergent physiological roles:

  • Anandamide: Primarily activates CB1 and CB2 receptors, modulating neurotransmitter release, pain perception, and immune responses through canonical endocannabinoid signaling [8] [10]
  • Synaptamide: Exhibits only weak binding to CB1/CB2 receptors but potently activates GPR110 (ADGRF1), an adhesion G-protein-coupled receptor, at nanomolar concentrations (10–100 nM). This interaction triggers cAMP-dependent pathways that promote synaptogenesis, neurite outgrowth, and hippocampal neuronal differentiation [1] [3] [4]

Table 1: Structural and Functional Comparison of Synaptamide and Anandamide

FeatureSynaptamideAnandamide
Systematic NameN-docosahexaenoylethanolamineN-arachidonoylethanolamine
Fatty Acid ChainDocosahexaenoic acid (22:6n-3)Arachidonic acid (20:4n-6)
Double Bonds64
Primary Receptor TargetGPR110 (ADGRF1)CB1/CB2 receptors
Key Neurotrophic EffectsSynaptogenesis, neuritogenesisRetrograde synaptic modulation
Effective Concentration10–100 nM100–500 nM

Ligand-Binding Specificity to Cannabinoid Receptors (CB1/CB2)

Synaptamide exhibits remarkably weak affinity for classical cannabinoid receptors despite its structural analogy to anandamide:

  • CB1 Receptor Binding:
  • Synaptamide’s binding affinity (Ki) for human CB1 is ~633 nM, compared to anandamide’s Ki of 39–543 nM [1] [7] [9]
  • In functional assays, synaptamide demonstrates negligible efficacy in activating CB1-mediated G-protein signaling even at micromolar concentrations [1] [3]

  • CB2 Receptor Binding:

  • Binding affinity for CB2 is even weaker (Ki = 3,843–12,200 nM), confirming minimal interaction [1] [7] [9]
  • Mutagenesis studies reveal that conserved residues critical for anandamide binding (e.g., CB1’s Y5.39) are incompatible with synaptamide’s elongated hydrocarbon chain [9]

The molecular basis for this low affinity involves:

  • Steric Incompatibility: The longer DHA chain (22 carbons) cannot be accommodated within the compact ligand-binding pocket of CB1/CB2, which evolved to recognize 20-carbon endocannabinoids [1] [9]
  • Conformational Constraints: Synaptamide’s highly curved structure prevents optimal contact with transmembrane helices defining the orthosteric binding sites of CB1/CB2 [1]

Table 2: Cannabinoid Receptor Binding Affinities (Ki Values)

CompoundCB1 Ki (nM)CB2 Ki (nM)Experimental SystemSource
Synaptamide6333,843–12,200Human recombinant receptors [1] [7]
Anandamide39–543160–1,600Porcine brain membranes [1] [8]
CP55,9400.6–1.30.7–3.2Human recombinant receptors [5] [9]

Role of Fatty Acid Chain Length and Unsaturation in Receptor Affinity

The structural determinants governing synaptamide’s receptor specificity reside predominantly in its fatty acid moiety:

  • Chain Length Effects:
  • Reduction from 22 to 20 carbons (as in anandamide) increases CB1 affinity by ~20-fold, indicating the binding pocket’s optimal accommodation of C20 chains [1]
  • Biochemical studies demonstrate that bovine brain homogenates synthesize arachidonoyl ethanolamide (anandamide) at 5–9 times the rate of docosahexaenoyl ethanolamide (synaptamide), reflecting enzymatic preference for C20 substrates [1]

  • Unsaturation Patterns:

  • The six cis-double bonds in DHA create a 120° bend in the hydrocarbon chain, sterically hindering insertion into CB1’s binding cavity [1] [3]
  • Comparative studies with saturated and monounsaturated ethanolamides confirm that affinity decreases as unsaturation increases beyond four double bonds [1]

  • Functional Group Positioning:

  • The terminal carboxylic group in free DHA does not confer bioactivity; amidation with ethanolamine is essential for synaptamide’s neurotrophic effects [1] [4]
  • Oxygenation of synaptamide by lipoxygenases generates bioactive metabolites that inhibit fatty acid amide hydrolase (FAAH), potentially extending its half-life and modulating endocannabinoid tone indirectly [1] [8]

Notably, synaptamide’s structural features that impede CB1/CB2 binding are precisely those enabling GPR110 activation:

  • The GAIN domain of GPR110 contains a hydrophobic cleft (Q511, N512, Y513) that accommodates synaptamide’s curved conformation [4]
  • Ligand binding triggers an intracellular conformational change near transmembrane helix 6 (TM6), initiating cAMP/PKA signaling without requiring receptor autoproteolysis or Stachel sequence activation [4]

This exemplifies how structural nuances redirect signaling toward non-canonical pathways, positioning synaptamide as a functionally distinct entity within the endocannabinoid structural landscape.

Properties

CAS Number

162758-94-3

Product Name

Synaptamide

IUPAC Name

(4Z,7Z,10Z,13Z,16Z,19Z)-N-(2-hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide

Molecular Formula

C24H37NO2

Molecular Weight

371.6 g/mol

InChI

InChI=1S/C24H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h3-4,6-7,9-10,12-13,15-16,18-19,26H,2,5,8,11,14,17,20-23H2,1H3,(H,25,27)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-

InChI Key

GEEHOLRSGZPBSM-KUBAVDMBSA-N

SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO

Synonyms

N-docosahexaenoylethanolamine
synaptamide

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.